Integrin modulator 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXECODTXNHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Integrin Modulator 1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin Modulator 1 is a potent and selective agonist of α4β1 integrin, a heterodimeric cell adhesion receptor critically involved in immunological and inflammatory processes. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The information is compiled from publicly available pharmacological data.
Core Mechanism of Action
This compound functions as a selective agonist for the α4β1 integrin receptor.[1][2][3][4][5] Unlike antagonists that block integrin function, this modulator activates the receptor, mimicking the binding of its natural ligands. This activation leads to conformational changes in the integrin, initiating intracellular signaling and enhancing cell adhesion. Some sources also describe it as a peptide that binds to integrins and inhibits their interaction with extracellular matrix proteins, suggesting a more complex modulatory role that may include inhibition of certain ion channels.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). It exhibits a high affinity for this receptor, specifically at the RGD-binding site, with a reported IC50 of 9.8 nM.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound.
| Parameter | Value | Description |
| IC50 | 9.8 nM | The half maximal inhibitory concentration for RGD-binding to α4β1 integrin. |
| EC50 | 12.9 nM | The half maximal effective concentration for increasing cell adhesion mediated by α4β1 integrin. |
Downstream Signaling Pathways
Upon binding to and activating α4β1 integrin, this compound initiates a cascade of intracellular signaling events. A key identified pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically through the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Integrin clustering, which can be induced by agonists, is known to activate focal adhesion kinase (FAK), leading to its tyrosine phosphorylation. This FAK activation can then trigger several downstream pathways, including the Ras/MAPK and PI3K/Akt signaling cascades.
Key Experimental Evidence and Protocols
The mechanism of action of this compound has been elucidated through several key in vitro experiments.
Cell Adhesion Assay
This experiment quantifies the ability of this compound to promote cell adhesion.
-
Objective: To determine the EC50 of this compound for α4β1 integrin-mediated cell adhesion.
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Cell Line: Jurkat E6.1 cells, which endogenously express α4β1 integrin.
-
Methodology:
-
Jurkat E6.1 cells are treated with varying concentrations of this compound (e.g., 2-10 μg/mL) for 30 minutes.
-
The treated cells are then added to plates coated with an α4β1 integrin ligand, such as VCAM-1.
-
After an incubation period, non-adherent cells are washed away.
-
The remaining adherent cells are quantified, typically using a colorimetric assay (e.g., MTT) or by fluorescence.
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The concentration of this compound that produces 50% of the maximal cell adhesion is determined as the EC50.
-
-
Results: this compound was found to significantly increase Jurkat E6.1 cell adhesion in a concentration-dependent manner.
ERK1/2 Phosphorylation Assay
This assay is used to confirm the activation of the MAPK signaling pathway.
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Objective: To measure the effect of this compound on the phosphorylation of ERK1/2.
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Cell Line: Jurkat E6.1 cells.
-
Methodology:
-
Jurkat E6.1 cells are treated with this compound at various concentrations (e.g., 1-100 nM) for 1 hour.
-
Following treatment, cell lysates are prepared.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using Western blotting with specific antibodies.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.
-
-
Results: Treatment with this compound resulted in a strong and significant increase in ERK1/2 phosphorylation in Jurkat E6.1 cells.
Integrin Conformation Assay
This experiment assesses the conformational changes in α4β1 integrin induced by the modulator.
-
Objective: To measure the binding of a conformation-specific antibody to α4β1 integrin upon treatment with this compound.
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Cell Line: Jurkat E6.1 cells.
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Methodology:
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Jurkat E6.1 cells are incubated with a range of concentrations of this compound (e.g., 1 nM - 10 μM) for 30 minutes.
-
The cells are then stained with the HUTS-21 antibody, which specifically recognizes an activated conformation of β1 integrins.
-
The binding of the HUTS-21 antibody is quantified using flow cytometry.
-
-
Results: this compound significantly increased the binding of the HUTS-21 antibody to Jurkat E6.1 cells in a concentration-dependent manner, indicating that it induces a conformational change in the β1 integrin subunit consistent with activation.
Conclusion
This compound is a well-characterized small molecule agonist of α4β1 integrin. Its mechanism of action involves direct binding to and activation of the receptor, leading to enhanced cell adhesion and the initiation of downstream signaling through the FAK-Ras-MAPK pathway, evidenced by increased ERK1/2 phosphorylation. The provided experimental protocols offer a basis for further investigation into the nuanced effects of this modulator in various cellular contexts. This molecule holds potential for research in areas where α4β1 integrin plays a significant role, such as immunology and cancer cell motility.
References
Cellular targets and molecular interactions of Integrin modulator 1
An In-depth Technical Guide to Integrin Modulator 1: Cellular Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets, molecular interactions, and functional effects of this compound. The information is compiled from publicly available data sheets and scientific literature, offering a centralized resource for researchers interested in this specific α4β1 integrin agonist.
Core Cellular Target: α4β1 Integrin
This compound is a potent and selective agonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4)[1][2][3][4][5]. Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The α4β1 integrin is crucial for the migration and accumulation of leukocytes and is involved in various physiological and pathological processes, including immune responses and inflammation.
Molecular Interactions and Biological Effects
This compound actively binds to the α4β1 integrin, leading to a conformational change that increases its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS1 domain of fibronectin. This agonistic action translates into several key biological effects:
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Enhanced Cell Adhesion: The primary and most well-documented effect of this compound is the significant enhancement of cell adhesion mediated by the α4β1 integrin. This has been observed in various cell lines, including Jurkat E6.1 cells.
-
Activation of Downstream Signaling: By activating α4β1 integrin, the modulator triggers intracellular signaling cascades. Notably, it leads to a strong and significant increase in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), key components of the MAPK signaling pathway.
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Induction of Conformational Changes: The binding of this compound induces a high-affinity state in the α4β1 integrin, which can be detected by an increased binding of the HUTS-21 antibody, an antibody that specifically recognizes the activated conformation of the β1 integrin subunit.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Description |
| IC50 | 9.8 nM | Concentration required to inhibit 50% of the RGD-peptide binding to α4β1 integrin. |
| EC50 | 12.9 nM | Concentration required to elicit a 50% maximal increase in cell adhesion mediated by α4β1 integrin. |
Table 2: Cellular Activity of this compound in Jurkat E6.1 Cells
| Assay | Effective Concentration | Incubation Time | Observed Effect |
| Cell Adhesion | 2-10 µg/mL | 30 minutes | Significant increase in cell adhesion. |
| ERK1/2 Phosphorylation | 1-100 nM | 1 hour | Strong and significant increase in ERK1/2 phosphorylation. |
| HUTS-21 Antibody Binding | 1 nM - 10 µM | 30 minutes | Concentration-dependent increase in HUTS-21 antibody binding. |
Detailed Experimental Protocols
While the specific, detailed experimental protocols used for the initial characterization of this compound are not publicly available, the following are representative methodologies for the key assays cited, based on established protocols for similar α4β1 integrin agonists.
Integrin-Mediated Cell Adhesion Assay
This assay evaluates the ability of this compound to promote cell adhesion to an α4β1 integrin ligand.
Materials:
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96-well microtiter plates
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α4β1 integrin ligand (e.g., VCAM-1 or fibronectin)
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Bovine Serum Albumin (BSA)
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Jurkat E6.1 cells
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Calcein-AM (fluorescent dye)
-
This compound
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the α4β1 integrin ligand (e.g., 10 µg/mL VCAM-1) overnight at 4°C.
-
Blocking: Wash the wells with assay buffer and block non-specific binding sites with a solution of 1% BSA for 1 hour at 37°C.
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Cell Labeling: Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's instructions.
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Cell Treatment: Resuspend the labeled cells in assay buffer and incubate them with varying concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.
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Washing: Gently wash the wells to remove non-adherent cells.
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Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in cell adhesion.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of increased ERK1/2 phosphorylation in response to this compound.
Materials:
-
Jurkat E6.1 cells
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Serum-free cell culture medium
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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SDS-PAGE and Western blotting equipment
Protocol:
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Cell Starvation: Serum-starve Jurkat E6.1 cells for several hours to reduce basal levels of ERK1/2 phosphorylation.
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Stimulation: Treat the starved cells with various concentrations of this compound (e.g., 1-100 nM) for 1 hour at 37°C.
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Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Characterization
Caption: Experimental workflow for characterizing this compound.
References
An In-depth Technical Guide on the Pharmacokinetic Properties and ADME Profile of Integrin Modulator 1 (Cilengitide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Integrin Modulator 1 , represented here by Cilengitide (EMD 121974) . Cilengitide is a selective, potent antagonist of αvβ3 and αvβ5 integrins and serves as a well-documented exemplar for this class of therapeutic agents.[1][2][3]
Overview of Pharmacokinetic Properties
Cilengitide, a cyclic pentapeptide, exhibits linear pharmacokinetics.[1][4] Following intravenous administration, its plasma concentrations decline with a mean terminal elimination half-life of approximately 2.5 to 5 hours. Studies have shown that key parameters such as clearance and volume of distribution are dose-independent, and the steady-state concentration increases proportionally with the dose. There is no evidence of drug accumulation with repeated dosing.
Summary of Human Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Cilengitide in adult patients with advanced solid tumors.
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | 2.5 - 5 hours | |
| Clearance (CL) | 5.9 - 12.1 L/h (34 - 88 mL/min/m²) | |
| Volume of Distribution (Vdss) | ~20 L (9 - 31 L/m²) | |
| Dosing Regimen | Intravenous Infusion | |
| Pharmacokinetics | Linear, dose-proportional |
ADME Profile
The ADME profile of Cilengitide is characterized by low permeability, minimal metabolism, and predominantly renal excretion of the unchanged parent drug.
Absorption
Cilengitide is administered intravenously due to very low membrane permeability. In vitro studies classify it as a low-permeability compound.
Distribution
The volume of distribution at steady state (Vdss) is approximately 20 liters, suggesting that the drug's distribution is largely confined to the extracellular fluid volume. Preclinical data in mice and monkeys also indicate a low volume of distribution, signifying limited distribution from the central compartment into tissues.
Metabolism
Cilengitide undergoes minimal to no systemic metabolism. In both preclinical animal studies and human clinical trials, the unchanged parent drug was the major component detected in plasma (>85%). The concentration profiles of total radioactivity (from [14C]-cilengitide) and the unlabeled drug in human plasma were nearly superimposable, confirming the absence of significant circulating metabolites. While no metabolites are found in plasma or urine, two minor metabolites have been identified in feces, likely formed by intestinal or fecal bacteria peptidases.
Excretion
The primary route of elimination for Cilengitide in humans is renal excretion. A human mass balance study showed that approximately 94.5% of the administered radioactive dose was recovered, with a mean of 79.0% in urine and 15.5% in feces. Of the total dose, 77.5% was recovered as unchanged Cilengitide in the urine. Renal clearance appears to occur via passive glomerular filtration without active secretion.
Summary of In Vitro ADME & Physicochemical Properties
| Parameter | Value / Observation | Reference |
| Molecular Formula | C₂₇H₄₀N₈O₇ | |
| Molecular Mass | 588.67 g/mol | |
| Permeability | Very low (1.0 nm/sec) | |
| Metabolism (In Vitro) | Negligible in human hepatocytes | |
| Hepatocyte Uptake | Minor and passive | |
| Biliary Efflux (Human) | Negligible |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of ADME and pharmacokinetic data. Below are descriptions of key experimental protocols typically employed.
Human Pharmacokinetic Study
-
Study Design : A Phase I, open-label, dose-escalation study in patients with advanced solid tumors.
-
Drug Administration : Cilengitide is administered as a continuous intravenous infusion over a specified period (e.g., 1-hour or continuous) for a multi-week cycle.
-
Sample Collection : Blood samples are collected at predetermined time points, such as pre-infusion, during infusion, and at various time points post-infusion (e.g., 0.1, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis : Plasma concentrations of Cilengitide are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters (CL, Vdss, t½, AUC) are calculated from the plasma concentration-time data using noncompartmental analysis with software such as WinNonlin.
Human Mass Balance Study
-
Study Design : A study in healthy volunteers to determine the routes of excretion and extent of metabolism.
-
Drug Administration : A single intravenous infusion of unlabeled Cilengitide is spiked with [14C]-cilengitide.
-
Sample Collection : Blood, urine, and feces are collected at regular intervals for up to 15 days or until radioactivity falls below 1% of the administered dose.
-
Bioanalysis : Total radioactivity in samples is measured by liquid scintillation counting. Unchanged Cilengitide and potential metabolites are profiled and quantified using LC-MS/MS and radiochromatography.
In Vitro Permeability Assay (Caco-2)
-
Objective : To assess the potential for oral absorption by measuring bidirectional transport across a Caco-2 cell monolayer, a model of the intestinal epithelium.
-
Method :
-
Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for ~21 days to form a differentiated, polarized monolayer.
-
Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (Cilengitide) is added to either the apical (A) or basolateral (B) chamber.
-
Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). A low Papp value, as seen with Cilengitide, indicates poor permeability.
-
In Vitro Metabolic Stability Assay
-
Objective : To evaluate the susceptibility of a compound to metabolism by liver enzymes.
-
Method (Hepatocytes) :
-
Cryopreserved human hepatocytes are thawed and incubated in a suitable medium.
-
Cilengitide is added to the hepatocyte suspension at a known concentration.
-
Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched (e.g., with cold acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
The rate of disappearance is used to calculate in vitro half-life and intrinsic clearance. For Cilengitide, minimal metabolism is observed.
-
Visualizations: Signaling Pathway and Experimental Workflow
Integrin Signaling Pathway Inhibition
Cilengitide functions by blocking the binding of extracellular matrix (ECM) proteins to αvβ3 and αvβ5 integrins. This prevents the recruitment and activation of key signaling proteins like Focal Adhesion Kinase (FAK) and Src kinase. Inhibition of this initial step disrupts downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.
Caption: Inhibition of the Integrin-FAK-Src signaling cascade by Cilengitide.
Standard In Vitro ADME Experimental Workflow
The evaluation of a drug candidate's ADME properties typically follows a tiered or parallel screening approach to identify potential liabilities early in the drug discovery process. This workflow ensures that resources are focused on compounds with the most promising pharmacokinetic profiles.
Caption: A typical experimental workflow for in vitro ADME profiling.
References
- 1. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of continuous infusion cilengitide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical and biophysical properties of Integrin modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin Modulator 1 is a potent and selective small-molecule agonist of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, thereby mediating a wide range of cellular processes including adhesion, migration, proliferation, and signaling. The α4β1 integrin is prominently expressed on the surface of leukocytes and is critically involved in inflammatory responses by mediating their adhesion to vascular endothelial cells and migration into tissues. As an agonist, this compound enhances the adhesive function of α4β1, making it a valuable tool for studying the roles of this integrin in various physiological and pathological processes. This document provides a comprehensive overview of the biochemical and biophysical properties of this compound, detailed experimental protocols for its characterization, and an illustration of its putative signaling pathway.
Biochemical and Biophysical Properties
This compound is a synthetic, cell-permeable compound with well-defined biochemical and biophysical characteristics. These properties are essential for its application in in vitro and in vivo studies.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2023788-32-9 | [1][2][3] |
| Molecular Formula | C13H14N2O4 | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO |
In Vitro Biological Activity
This compound has been characterized by its potent agonistic activity on the α4β1 integrin, as demonstrated in various in vitro assays.
| Parameter | Value | Description | Reference |
| IC50 | 9.8 nM | Concentration for 50% inhibition of RGD (arginine-glycine-aspartic acid)-binding to α4β1 integrin. | |
| EC50 | 12.9 nM | Concentration for 50% effective response in increasing α4β1 integrin-mediated cell adhesion. |
Mechanism of Action and Signaling Pathway
This compound functions as an agonist of the α4β1 integrin. Upon binding, it is proposed to induce a conformational change in the integrin heterodimer, shifting it to a high-affinity state for its natural ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 fragment of fibronectin. This enhanced binding affinity leads to increased cell adhesion and triggers downstream intracellular signaling cascades. One of the key pathways activated by α4β1 integrin is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK pathway is a crucial event in mediating cellular responses such as proliferation, differentiation, and survival.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
α4β1 Integrin-Mediated Cell Adhesion Assay
This assay quantifies the ability of this compound to promote the adhesion of α4β1-expressing cells, such as the human T-lymphocyte cell line Jurkat E6.1, to a substrate coated with an α4β1 ligand, typically VCAM-1.
Materials:
-
Jurkat E6.1 cells
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Recombinant human VCAM-1/CD106
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96-well, flat-bottom microplates
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Bovine Serum Albumin (BSA)
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Calcein-AM fluorescent dye
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
The following day, wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation:
-
Culture Jurkat E6.1 cells in appropriate media.
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in assay buffer containing 2 µM Calcein-AM and incubate for 30 minutes at 37°C to fluorescently label the cells.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them to a final concentration of 5 x 10^5 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the cell suspension to each well of the VCAM-1 coated plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
After incubation, gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The EC50 value can be calculated by plotting the fluorescence intensity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of increased ERK1/2 phosphorylation in Jurkat E6.1 cells upon treatment with this compound, indicating the activation of the MAPK signaling pathway.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture Jurkat E6.1 cells and serum-starve them for 4-6 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 1 hour at 37°C.
-
After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Re-probing for Total ERK1/2:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 following the same procedure.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the biology of the α4β1 integrin. Its well-defined biochemical and biophysical properties, coupled with its potent and selective agonistic activity, make it suitable for a wide range of in vitro studies. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the effects of this modulator on cell adhesion and intracellular signaling, ultimately contributing to a deeper understanding of α4β1 integrin function in health and disease.
References
Methodological & Application
Application Notes and Protocols for Integrin Modulator 1: A Potent α4β1 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of Integrin Modulator 1, a potent and selective agonist of α4β1 integrin. The following sections describe experimental designs for assessing its impact on cell adhesion, migration, and downstream signaling pathways.
Introduction to this compound
This compound is a small molecule that acts as a potent and selective agonist for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, particularly in leukocyte trafficking and immune responses. The natural ligands for α4β1 include vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin. By activating α4β1, this compound can enhance cell adhesion and trigger downstream signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and efficacy in relevant cell-based assays.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC₅₀ | 9.8 nM | RGD-binding to α4β1 | - | Represents the concentration for 50% inhibition of RGD-like ligand binding. |
| EC₅₀ | 12.9 nM | Cell Adhesion | Jurkat E6.1 | Represents the concentration for 50% of the maximal increase in cell adhesion.[1] |
Experimental Protocols
Cell Adhesion Assay
This protocol details a static cell adhesion assay to quantify the effect of this compound on the adhesion of α4β1-expressing cells to its ligand, VCAM-1.
Principle: α4β1 integrin activation by this compound will increase the avidity of the integrin for its ligand, leading to enhanced cell adhesion. This increase in adhesion can be quantified by measuring the number of cells that remain bound to a VCAM-1 coated surface after washing.
Materials:
-
α4β1-expressing cells (e.g., Jurkat E6.1)
-
This compound
-
Recombinant Human VCAM-1/CD106
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell stain
-
Assay Buffer (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation:
-
Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Adhesion Assay:
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Cell Migration (Transwell) Assay
This protocol describes a transwell migration assay, also known as a Boyden chamber assay, to assess the effect of this compound on the chemotactic migration of α4β1-expressing cells.
Principle: The migration of cells through a porous membrane towards a chemoattractant is dependent on integrin-mediated adhesion and motility. Activating α4β1 with this compound can influence this process.
Materials:
-
α4β1-expressing cells (e.g., Jurkat E6.1)
-
This compound
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or a fluorescent dye)
Protocol:
-
Assay Setup:
-
Place the transwell inserts into the wells of the 24-well companion plate.
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.
-
In a separate tube, resuspend the cells in serum-free medium at 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell type.
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a solution like 4% paraformaldehyde.
-
Stain the fixed cells with Crystal Violet or a fluorescent dye.
-
Elute the Crystal Violet with a solvent (e.g., 10% acetic acid) and measure the absorbance, or quantify the fluorescence using a plate reader.
-
Alternatively, the membrane can be excised, mounted on a slide, and the cells can be counted under a microscope.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to measure the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2), a key downstream signaling event following integrin activation, using Western blotting.[2]
Principle: The activation of α4β1 integrin by this compound can initiate an intracellular signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can be detected by using antibodies specific to the phosphorylated form of ERK1/2.
Materials:
-
α4β1-expressing cells (e.g., Jurkat E6.1)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
-
Visualizations
α4β1 Integrin Signaling Pathway
Caption: α4β1 Integrin Signaling Cascade.
Experimental Workflow for Cell Adhesion Assay
Caption: Cell Adhesion Assay Workflow.
Logical Relationship of Key Experiments
Caption: Interrelation of Key Assays.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of Integrin modulator 1 for research experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Integrin modulator 1 (CAS No. 2023788-32-9) is a potent and selective agonist of α4β1 integrin.[1] Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including immune responses, inflammation, and cancer.[2] Specifically, α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of leukocytes and is involved in their migration and infiltration into inflamed tissues.[2] this compound acts by binding to α4β1 integrin and activating its downstream signaling pathways, leading to increased cell adhesion. These application notes provide detailed protocols for the preparation and use of this compound in common research applications, such as cell adhesion and signal transduction studies.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2023788-32-9 | MedchemExpress |
| Molecular Formula | C₁₃H₁₄N₂O₄ | MedchemExpress |
| Molecular Weight | 262.26 g/mol | MedchemExpress |
| Purity | >98% | MedchemExpress |
| Appearance | Solid | MedchemExpress |
Biological Activity
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (RGD-binding α4β1) | 9.8 nM | ||
| EC₅₀ (α4β1-mediated cell adhesion) | 12.9 nM | Jurkat E6.1 |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring reproducible experimental results.
In Vitro Stock Solution Preparation
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Maximum Solubility |
| DMSO | ≥ 100 mg/mL (≥ 381.30 mM) |
Protocol for 10 mM Stock Solution in DMSO:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.62 mg of this compound in 1 mL of DMSO.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
In Vivo Solution Preparation
For in vivo experiments, a solution can be prepared using a combination of solvents to ensure solubility and biocompatibility.
Protocol for In Vivo Formulation:
A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final working solution, add the solvents in the following order, ensuring each is fully mixed before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation should yield a clear solution with a solubility of ≥ 5 mg/mL.
-
It is recommended to prepare the in vivo working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
Cell Adhesion Assay
This protocol describes how to assess the effect of this compound on the adhesion of Jurkat E6.1 cells, a human T cell line that expresses α4β1 integrin.
Materials:
-
This compound
-
Jurkat E6.1 cells
-
96-well tissue culture plates
-
Fibronectin or VCAM-1 (as a coating substrate)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcein-AM or other suitable cell viability dye
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) or VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
The following day, wash the wells twice with PBS to remove any unbound substrate.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Culture Jurkat E6.1 cells to the desired density.
-
Harvest the cells and resuspend them in serum-free cell culture medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Adjust the cell density to 1 x 10⁶ cells/mL in serum-free medium.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations. A suggested concentration range is 1 nM to 10 µM.
-
Add 50 µL of the cell suspension (5 x 10⁴ cells) to each well of the coated plate.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. For the negative control, add 50 µL of serum-free medium.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
The increase in fluorescence compared to the untreated control is indicative of increased cell adhesion.
-
Expected Outcome:
This compound is expected to significantly increase the adhesion of Jurkat E6.1 cells to fibronectin or VCAM-1 in a concentration-dependent manner.
ERK1/2 Phosphorylation Assay (Western Blot)
Activation of α4β1 integrin can lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This protocol outlines a method to detect this phosphorylation event in Jurkat E6.1 cells treated with this compound.
Materials:
-
This compound
-
Jurkat E6.1 cells
-
6-well tissue culture plates
-
Cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed Jurkat E6.1 cells in 6-well plates at a density of 2 x 10⁶ cells/well and culture overnight.
-
The next day, starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 nM) for 1 hour. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the same membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer according to the manufacturer's instructions.
-
Wash the membrane, re-block, and then follow the antibody incubation steps using the anti-total-ERK1/2 antibody.
-
Expected Outcome:
Treatment with this compound is expected to cause a significant increase in the phosphorylation of ERK1/2 in Jurkat E6.1 cells in a concentration-dependent manner, while the total ERK1/2 levels should remain unchanged.
Signaling Pathway
Activation of α4β1 integrin by this compound initiates an intracellular signaling cascade that promotes cell adhesion and migration. A key feature of this pathway is its ability to proceed independently of Focal Adhesion Kinase (FAK), a common mediator of integrin signaling. Instead, the cytoplasmic tail of the α4 subunit plays a crucial role in activating c-Src. Activated c-Src then phosphorylates downstream targets, including p130Cas, leading to the activation of the small GTPase Rac. This cascade ultimately influences the actin cytoskeleton to promote cell adhesion and migration. Additionally, α4β1 integrin activation is known to stimulate the MAPK/ERK pathway.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound in vitro.
Caption: General experimental workflow.
References
Application Note: Determining the Optimal Concentration of Integrin Modulator 1 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, migration, proliferation, and survival by mediating cell-matrix and cell-cell interactions.[1][2] They transmit signals bidirectionally across the plasma membrane, a process known as "inside-out" and "outside-in" signaling.[1][3] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on leukocytes and is crucial for their trafficking and activation during inflammatory responses.[3]
Integrin modulator 1 is a potent and selective agonist of α4β1 integrin. As an agonist, it activates the integrin, promoting a conformational change that increases its affinity for ligands such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This enhanced binding triggers downstream signaling cascades that influence cellular behavior. Determining the precise optimal concentration of this compound is therefore critical for achieving consistent, reproducible, and biologically relevant results in cell culture experiments. This document provides detailed protocols and guidelines for establishing this optimal concentration for your specific cell type and experimental endpoint.
Mechanism of Action of this compound
This compound functions by binding to the α4β1 integrin and inducing a high-affinity conformation, thereby mimicking the effect of intracellular activation signals ("inside-out" signaling). This pre-activated state enhances the binding of α4β1 to its extracellular ligands. Upon ligand binding, the integrin clusters and recruits a complex of signaling and adaptor proteins to its cytoplasmic tail, initiating "outside-in" signaling. Key downstream pathways include the activation of Focal Adhesion Kinase (FAK) and Src, which can lead to the activation of the ERK/MAPK pathway, ultimately regulating gene expression and cellular responses like adhesion and migration.
Pharmacological Data and Recommended Starting Concentrations
Published data provides a strong starting point for experimental design. This compound has been characterized in various assays, with key quantitative values summarized below.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
|---|---|---|---|
| Target | α4β1 Integrin Agonist | - | |
| IC₅₀ | 9.8 nM | RGD-binding to α4β1 |
| EC₅₀ | 12.9 nM | α4β1-mediated cell adhesion | |
Based on this information and common experimental practices, the following concentration ranges are recommended for initial screening experiments.
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Recommended Concentration Range | Typical Incubation Time | Notes |
|---|---|---|---|
| Cell Adhesion | 0.1 nM - 1 µM | 30 - 60 minutes | A shorter incubation is often sufficient to observe effects on adhesion. |
| ERK1/2 Phosphorylation | 1 nM - 100 nM | 15 - 60 minutes | Signal phosphorylation is often transient; a time-course experiment is recommended. |
| Cell Migration | 1 nM - 1 µM | 4 - 24 hours | Migration is a slower process requiring longer incubation times. |
| Cell Viability | 0.1 nM - 10 µM | 24 - 72 hours | To assess potential long-term effects or cytotoxicity at high concentrations. |
Experimental Workflow and Protocols
The general workflow for determining the optimal concentration of this compound involves a dose-response study evaluated by one or more functional assays.
Protocol: Cell Adhesion Assay
This protocol measures the ability of this compound to enhance cell adhesion to a substrate coated with an α4β1 ligand.
Materials:
-
α4β1-expressing cells (e.g., Jurkat E6.1)
-
Cell culture medium
-
Recombinant VCAM-1 or Fibronectin
-
This compound
-
96-well tissue culture plates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL in PBS) or Fibronectin overnight at 4°C.
-
Wash wells twice with sterile PBS.
-
Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash wells twice with sterile PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
For fluorescent detection, label cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C, then wash and resuspend in serum-free medium.
-
-
Treatment and Seeding:
-
In a separate plate or tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle-only control.
-
Add 100 µL of the treated cell suspension to each coated well (100,000 cells/well).
-
-
Adhesion Incubation:
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.
-
For Calcein-AM: Add 100 µL of PBS to each well and read fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
For Crystal Violet: Fix adherent cells with 4% paraformaldehyde for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes. Wash thoroughly with water, air dry, and solubilize the stain with 10% acetic acid. Read absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to a positive control (if applicable) or normalize to the highest value. Plot the results against the log of the modulator concentration to determine the EC₅₀.
-
Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol assesses target engagement by measuring the phosphorylation of the downstream signaling molecule ERK1/2.
Materials:
-
α4β1-expressing cells
-
Serum-free cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours (or overnight, depending on cell type) prior to treatment to reduce basal signaling.
-
-
Treatment:
-
Treat cells with different concentrations of this compound (e.g., 1 nM to 100 nM) for a fixed time (e.g., 30 minutes). Include a vehicle-only control. A time-course experiment (5, 15, 30, 60 minutes) is recommended for initial optimization.
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Data Presentation and Interpretation
Quantitative data should be recorded systematically. The following table provides a template for organizing results from a dose-response experiment.
Table 3: Example Data Template for a Dose-Response Experiment
| Modulator Conc. [nM] | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Std. Deviation | % Max Response |
|---|---|---|---|---|---|---|
| 0 (Vehicle) | ||||||
| 0.1 | ||||||
| 1.0 | ||||||
| 10 | ||||||
| 100 |
| 1000 | | | | | | |
The results should be plotted on a semi-log graph with the response on the Y-axis and the log of the modulator concentration on the X-axis. A sigmoidal dose-response curve can then be fitted to the data to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response), which represents the potency of the modulator. The optimal concentration for subsequent experiments is typically chosen at or slightly above the EC₅₀, where a maximal and consistent biological effect is observed.
References
Application Notes and Protocols for Integrin Modulator 1 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin Modulator 1 is a potent and selective agonist of α4β1 integrin, a key cell adhesion molecule implicated in the pathogenesis of various autoimmune diseases.[1] While much of the therapeutic focus has been on α4β1 antagonists to block leukocyte migration to inflammatory sites, the use of α4β1 agonists presents a novel research avenue.[1][2][3][4] Agonism of α4β1 may offer alternative therapeutic strategies, potentially by stabilizing cell adhesions to prevent leukocyte detachment and rolling, thereby altering the dynamics of the inflammatory response. These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and data presentation for utilizing this compound in autoimmune disease research.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals investigating novel therapeutic approaches for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Core Concepts: The Role of α4β1 Integrin in Autoimmunity
The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in leukocyte trafficking from the bloodstream into inflamed tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This interaction is a crucial step in the inflammatory cascade that characterizes many autoimmune diseases.
Therapeutic Rationale for an α4β1 Agonist:
While antagonists block the initial binding, an agonist like this compound is hypothesized to enhance and stabilize the adhesion of leukocytes. This could potentially:
-
Prevent the detachment and transmigration of already adhered leukocytes.
-
Modulate intracellular signaling pathways to alter immune cell function.
-
Promote cell retention and engraftment in the context of cell-based therapies.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other exemplary α4β1 integrin modulators.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Ligand | Value | Reference |
| IC₅₀ | Jurkat E6.1 | RGD-binding | 9.8 nM | MedchemExpress |
| EC₅₀ | Jurkat E6.1 | - | 12.9 nM | MedchemExpress |
Table 2: Comparative In Vitro Activity of Novel Cyclopeptide α4β1 Integrin Agonists and Antagonists
| Compound | Target Integrin | Cell Line | Ligand | Activity | EC₅₀ / IC₅₀ (nM) | Reference |
| 3a | α4β1 | Jurkat E6.1 | VCAM-1 | Agonist | 35 | |
| 3a | α4β1 | Jurkat E6.1 | Fibronectin | Agonist | 50.5 | |
| 3b | α4β1 | Jurkat E6.1 | VCAM-1 | Agonist | 81.8 | |
| 3b | α4β1 | Jurkat E6.1 | Fibronectin | Agonist | 156 | |
| 3c | α4β1 | Jurkat E6.1 | VCAM-1 | Antagonist | 177 | |
| 3c | α4β1 | Jurkat E6.1 | Fibronectin | Antagonist | 726 | |
| 3a | α4β7 | RPMI8866 | MAdCAM-1 | Agonist | 31.8 | |
| 3b | α4β7 | RPMI8866 | MAdCAM-1 | Agonist | 32.1 |
Experimental Protocols
Due to the limited availability of published in vivo protocols for α4β1 integrin agonists in autoimmune disease models, the following protocols are adapted from established models for these diseases and in vitro assays for integrin modulators. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for each specific model and experimental setup.
Protocol 1: In Vitro Jurkat Cell Adhesion Assay
Objective: To quantify the effect of this compound on the adhesion of Jurkat E6.1 cells to VCAM-1.
Materials:
-
Jurkat E6.1 cells
-
Recombinant human VCAM-1/Fc
-
96-well microplate
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA, 25 mM HEPES, 1 mM Ca²⁺/Mg²⁺)
-
Calcein-AM (or other fluorescent cell dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Quantification:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each concentration of this compound relative to the total number of cells added.
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the activation of the ERK1/2 signaling pathway in Jurkat E6.1 cells.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Starve Jurkat E6.1 cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 nM) for different time points (e.g., 5, 15, 30 minutes) at 37°C. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Protocol 3: Adapted Protocol for Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., sterile saline or DMSO solution)
Procedure:
-
Induction of CIA:
-
On day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen in CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment Protocol (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment with this compound (determine dose via pilot studies, e.g., 1-10 mg/kg, administered intraperitoneally or subcutaneously) on day 20 (before the onset of clinical signs) and continue daily or every other day.
-
Therapeutic: Begin treatment upon the first appearance of clinical signs of arthritis (typically around day 25-28).
-
-
Clinical Assessment:
-
Monitor mice daily for signs of arthritis, including paw swelling and erythema.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
Monitor body weight.
-
-
Endpoint Analysis (e.g., on day 42):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).
-
Isolate splenocytes or lymph node cells for flow cytometric analysis of immune cell populations (e.g., Th1, Th17 cells).
-
Protocol 4: Adapted Protocol for Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Objective: To assess the effect of this compound on the development and progression of a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of 100-200 µg of MOG₃₅₋₅₅ peptide in CFA.
-
Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol:
-
Prophylactic: Start treatment with this compound (determine dose via pilot studies) on the day of immunization or a few days prior and continue daily.
-
Therapeutic: Begin treatment at the onset of clinical signs (typically around day 10-14).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund.
-
-
Endpoint Analysis (e.g., at the peak of disease or a set time point):
-
Perfuse mice and collect the brain and spinal cord for histological analysis of inflammatory infiltrates (H&E) and demyelination (Luxol Fast Blue).
-
Isolate mononuclear cells from the central nervous system for flow cytometric analysis of infiltrating immune cells (e.g., CD4+ T cells, macrophages).
-
Culture splenocytes or lymph node cells and re-stimulate with MOG₃₅₋₅₅ to measure antigen-specific T cell proliferation and cytokine production (e.g., IFN-γ, IL-17).
-
Visualization of Signaling Pathways and Workflows
Caption: α4β1 integrin agonist signaling pathway.
Caption: Experimental workflow for CIA model.
Conclusion
The study of α4β1 integrin agonists like this compound in the context of autoimmune diseases is an emerging field with the potential to uncover novel therapeutic mechanisms. While in vivo data is currently limited, the provided protocols offer a solid foundation for initiating research in this area. Careful experimental design, particularly in dose-finding studies, will be critical for elucidating the true potential of this therapeutic strategy. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual framework for these investigations.
References
Commercial suppliers and purchasing information for Integrin modulator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial suppliers, purchasing options, and experimental protocols for Integrin modulator 1, a potent and selective agonist of α4β1 integrin. The provided protocols and signaling pathway information will aid researchers in utilizing this compound for studies related to cell adhesion, signal transduction, and other integrin-mediated processes.
Commercial Suppliers and Purchasing Information
This compound is available from several commercial suppliers. The following table summarizes the purchasing information to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities | Datasheet/MSDS |
| MedchemExpress | HY-134130 | 99.80% | 5mg, 10mg, 50mg, 100mg | --INVALID-LINK--[1] |
| Cenmed | C007B-361851 | >98% | 50mg | --INVALID-LINK--[2] |
| Tebubio | 282T36291 | Not specified | 50mg | --INVALID-LINK--[3] |
Biological Activity
This compound is a potent and selective agonist for the α4β1 integrin, with an IC50 of 9.8 nM for RGD-binding α4β1.[1] It functions by increasing cell adhesion mediated by α4β1 integrin, with an EC50 of 12.9 nM.[1] In Jurkat E6.1 cells, this compound has been shown to significantly increase cell adhesion at concentrations of 2-10 µg/mL with a 30-minute incubation. Furthermore, it strongly and significantly increases the phosphorylation of ERK1/2 in Jurkat E6.1 cells at concentrations between 1-100 nM after a 1-hour incubation.
Signaling Pathway
This compound, as an agonist of α4β1 integrin, activates downstream signaling pathways upon binding to the receptor. This activation leads to a cascade of intracellular events, culminating in the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). Key mediators in this pathway include Focal Adhesion Kinase (FAK) and Src kinase.
Experimental Protocols
The following are detailed protocols for two key in vitro assays to characterize the activity of this compound.
Cell Adhesion Assay
This protocol describes how to measure the effect of this compound on the adhesion of Jurkat E6.1 cells to fibronectin-coated plates.
Materials:
-
96-well, flat-bottom tissue culture plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Jurkat E6.1 cells
-
This compound
-
Calcein-AM
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with assay buffer.
-
-
Cell Preparation and Treatment:
-
Harvest Jurkat E6.1 cells and resuspend them in serum-free media.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Prepare different concentrations of this compound (e.g., 2-10 µg/mL) in assay buffer.
-
Incubate the cells with the this compound dilutions for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the treated cell suspension to the fibronectin-coated wells (e.g., 1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Calculate the percentage of adherent cells for each treatment condition compared to the total number of cells added.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to detect changes in ERK1/2 phosphorylation in Jurkat E6.1 cells treated with this compound using Western blotting.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat E6.1 cells to the desired density.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 nM) for 1 hour at 37°C.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.
-
Quantify the band intensities using image analysis software.
-
References
Guidelines for the safe handling and storage of Integrin modulator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and experimental use of Integrin modulator 1 (CAS: 2023788-32-9), a potent and selective agonist of the α4β1 integrin receptor.
Introduction
This compound is a small molecule that selectively binds to and activates the α4β1 integrin, a heterodimeric cell surface receptor crucial for cell adhesion and signaling.[1][2] This agonist has been shown to increase α4β1 integrin-mediated cell adhesion and stimulate downstream signaling pathways, making it a valuable tool for studying the roles of this integrin in various biological processes, including immune responses, cell migration, and tissue repair.[1][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2023788-32-9 | |
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | DMSO: 100 mg/mL (381.30 mM) |
Safe Handling and Storage
While a formal Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling potent small molecules and information from suppliers.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the solid form outside of a fume hood or ventilated enclosure, a properly fitted respirator is recommended to avoid inhalation of dust particles.
3.2. Engineering Controls
-
Fume Hood/Ventilated Enclosure: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
3.3. Storage
-
Solid Form: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.
3.4. Disposal
Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
4.1. Cell Adhesion Assay
This protocol describes how to measure the effect of this compound on the adhesion of Jurkat E6.1 cells, which endogenously express α4β1 integrin, to fibronectin.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
Fibronectin (from human plasma)
-
96-well, flat-bottom tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Culture Jurkat E6.1 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Harvest the cells by centrifugation and resuspend them in assay buffer.
-
Label the cells with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound to the fibronectin-coated wells.
-
Add 50 µL of the Calcein-AM labeled Jurkat E6.1 cells to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
4.2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to detect the phosphorylation of ERK1/2 in Jurkat E6.1 cells upon stimulation with this compound.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat E6.1 cells and grow to the desired density.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for 1 hour at 37°C. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
4.3. HUTS-21 Antibody Binding Assay (Flow Cytometry)
This protocol is for measuring the conformational change of α4β1 integrin on Jurkat E6.1 cells upon activation by this compound, using the activation-specific antibody HUTS-21.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
PE-conjugated HUTS-21 antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Harvest Jurkat E6.1 cells and wash them with FACS buffer.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
Prepare serial dilutions of this compound in FACS buffer.
-
In separate tubes, add 100 µL of the cell suspension.
-
Add the diluted this compound to the respective tubes and incubate for 30 minutes at 37°C.
-
Add the PE-conjugated HUTS-21 antibody at the manufacturer's recommended concentration to each tube.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity in the PE channel.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each condition.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 9.8 nM | - | RGD-binding to α4β1 | |
| EC₅₀ | 12.9 nM | Jurkat E6.1 | Cell Adhesion |
Table 2: Experimental Conditions for In Vitro Assays
| Experiment | Cell Line | Treatment Concentrations | Incubation Time | Readout |
| Cell Adhesion | Jurkat E6.1 | 2-10 µg/mL | 30 min | Increased cell adhesion |
| ERK1/2 Phosphorylation | Jurkat E6.1 | 1-100 nM | 1 h | Increased ERK1/2 phosphorylation |
| HUTS-21 Antibody Binding | Jurkat E6.1 | 1 nM - 10 µM | 30 min | Increased antibody binding |
Signaling Pathway and Experimental Workflow Diagrams
Caption: α4β1 Integrin Signaling Pathway Activated by this compound.
Caption: Workflow for the Cell Adhesion Assay.
Caption: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Integrin modulator 1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Integrin modulator 1 in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the α4β1 integrin receptor.[1][2] Its primary mechanism of action is to bind to the α4β1 integrin, promoting a conformational change that increases its affinity for its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[3][4] This enhanced binding leads to increased cell adhesion.[1]
Q2: What are the key in vitro effects of this compound?
In vitro, this compound has been shown to:
-
Significantly increase Jurkat E6.1 cell adhesion in a concentration-dependent manner.
-
Strongly and significantly increase the phosphorylation of ERK1/2 in Jurkat E6.1 cells.
-
Increase the binding of the HUTS-21 antibody, which recognizes an activation-dependent epitope on the β1 integrin subunit, to Jurkat E6.1 cells.
Q3: How should I dissolve and store this compound?
For optimal stability, it is recommended to store this compound in its lyophilized form at -20°C or -80°C. Once in solution, it should be stored in aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be prepared in DMSO. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. If precipitation occurs during preparation, gentle heating or sonication can aid dissolution.
Troubleshooting Guides
Cell Adhesion Assays
Q4: I am observing high background adhesion in my control wells. What could be the cause?
High background adhesion in control wells can be due to several factors:
-
Inadequate Blocking: The blocking step may be insufficient. Ensure that the wells are thoroughly blocked with an appropriate agent like Bovine Serum Albumin (BSA) to prevent non-specific cell binding.
-
Cell Clumping: If cells are clumping, they can trap other cells, leading to artificially high adhesion. Ensure a single-cell suspension before adding cells to the wells.
-
Presence of Serum: Serum components can promote non-specific adhesion. For Jurkat cells, it has been noted that even in the presence of serum, they can form adhesive contacts. Consider performing the assay in serum-free media.
Q5: My dose-response curve for this compound in the adhesion assay is inconsistent. What should I check?
Inconsistent dose-response curves can arise from:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of both the modulator and the cells.
-
Cell Viability: Low cell viability can lead to variable adhesion. Always use healthy, viable cells for the assay.
-
Incubation Time: The incubation time with this compound may need optimization. A 30-minute incubation has been shown to be effective for Jurkat E6.1 cells.
-
Cell Confluency: The confluency of the cells can affect integrin expression and signaling. It is important to use cells at a consistent confluency for all experiments.
Cell Migration Assays
Q6: In my transwell migration assay, I see very few cells migrating, even with this compound. What could be the problem?
Low cell migration in a transwell assay can be attributed to:
-
Incorrect Pore Size: The pore size of the transwell membrane may not be optimal for your cell type.
-
Insufficient Chemoattractant Gradient: Ensure a sufficient chemoattractant gradient is established between the upper and lower chambers.
-
Cell Adhesion Issues: Jurkat cells, for example, may adhere to the transwell membrane, preventing migration.
-
Modulator Concentration: The concentration of this compound may not be optimal for promoting migration. A dose-response experiment is recommended.
Q7: The results of my scratch (wound healing) assay are not reproducible. How can I improve this?
Variability in scratch assays is a common issue. To improve reproducibility:
-
Consistent Scratching: Use a consistent method to create the scratch to ensure uniform width.
-
Cell Monolayer Confluency: Ensure the cell monolayer is fully confluent before making the scratch.
-
Image Analysis: Use a standardized method for image acquisition and analysis to quantify the wound closure.
Signaling Pathway Analysis (ERK Phosphorylation)
Q8: I am not detecting an increase in ERK1/2 phosphorylation with this compound treatment in my Western blot.
Several factors can lead to a lack of signal for phosphorylated ERK (p-ERK):
-
Suboptimal Stimulation Time: The peak of ERK phosphorylation can be transient. For Jurkat E6.1 cells, a 1-hour stimulation with this compound has been shown to be effective. You may need to perform a time-course experiment to determine the optimal stimulation time for your specific cell line.
-
Sample Preparation: It is crucial to prevent dephosphorylation during sample preparation. Work quickly on ice and use lysis buffers containing phosphatase inhibitors.
-
Antibody Issues: The primary antibody for p-ERK may not be sensitive enough or may have lost activity. Use a validated antibody and consider trying a different clone or vendor.
-
Low Protein Loading: Ensure you are loading a sufficient amount of protein on the gel.
Q9: I am observing high background on my p-ERK Western blot, making it difficult to see specific bands.
High background on a p-ERK Western blot can be caused by:
-
Inappropriate Blocking Agent: Using milk as a blocking agent can lead to high background with phospho-specific antibodies due to the presence of phosphoproteins like casein. Using 5% BSA in TBST is recommended.
-
Excessive Secondary Antibody: Too much secondary antibody can lead to high background. Titrate your secondary antibody to find the optimal concentration.
-
Insufficient Washing: Ensure thorough washing steps between antibody incubations to remove non-specific binding.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (RGD-binding) | 9.8 nM | - | RGD-binding assay | |
| EC50 (Cell Adhesion) | 12.9 nM | Jurkat E6.1 | Cell Adhesion Assay |
Table 2: Experimental Conditions for this compound Effects
| Experiment | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Adhesion | Jurkat E6.1 | 2-10 µg/mL | 30 min | Significant increase in cell adhesion | |
| ERK1/2 Phosphorylation | Jurkat E6.1 | 1-100 nM | 1 h | Strong and significant increase in p-ERK1/2 | |
| HUTS-21 Antibody Binding | Jurkat E6.1 | 1 nM - 10 µM | 30 min | Concentration-dependent increase in binding |
Experimental Protocols
Static Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an appropriate ligand for α4β1 integrin (e.g., VCAM-1 or fibronectin) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^6 cells/mL.
-
Treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the cell suspension to each well of the coated plate and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance, or by using a fluorescently labeled cell line and a plate reader.
Transwell Migration Assay
-
Chamber Setup: Place transwell inserts with an appropriate pore size into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration.
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.
Western Blot for ERK1/2 Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight before treating with this compound for the desired time.
-
Lysis: Lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing Integrin α1 Inserted (I) Domain Affinity to Ligand Potentiates Integrin α1β1-mediated Down-regulation of Collagen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving Integrin modulator 1 for in vivo administration
Disclaimer: "Integrin Modulator 1" is a placeholder name for a representative poorly soluble small molecule. The following guidelines are based on general best practices for formulating hydrophobic compounds for in vivo research and should be adapted and optimized for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: For most poorly water-soluble, non-polar compounds, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] It is a powerful solvent capable of dissolving a wide range of organic molecules.[1] Always use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[2][3]
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous vehicle (saline, PBS). What should I do?
A2: This is a common issue when the final concentration of the compound in the aqueous vehicle exceeds its solubility limit. Here are several strategies to overcome this:
-
Make Intermediate Dilutions in DMSO: Instead of a single large dilution, perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous buffer.
-
Incorporate Co-solvents: Use a multi-component vehicle. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute this into a mixture containing co-solvents such as Polyethylene Glycol (PEG), Propylene Glycol, or surfactants like Tween 80 or Cremophor EL before the final dilution with saline or PBS.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the administered solution is as low as possible, preferably under 2%, to minimize toxicity. Many researchers aim for a final DMSO concentration of less than 1%.
-
Thorough Mixing: When adding the DMSO stock to the aqueous vehicle, vortex or mix vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.
Q3: What are some common, well-tolerated vehicle formulations for in vivo administration of hydrophobic compounds?
A3: The choice of vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, oral). Below are some widely used formulations. Always include a vehicle-only control group in your experiments.
| Vehicle Component | Route of Administration | Key Characteristics & Considerations |
| DMSO | IV, IP, Oral | Universal solvent for many non-polar compounds. Can be toxic at higher concentrations; aim for <2% in the final formulation. |
| PEG (e.g., PEG300, PEG400) | IV, IP, Oral | A co-solvent used to improve the solubility of compounds with intermediate solubility. Generally well-tolerated. |
| Tween 80 / Polysorbate 80 | IV, IP, Oral | A non-ionic surfactant used to increase solubility and stability of the formulation. Helps to prevent precipitation. |
| Corn Oil / Sesame Oil | IP, Oral | Suitable for highly lipophilic drugs. Not suitable for intravenous administration. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | IV, IP, Oral | Forms inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. |
Troubleshooting Guide
Issue 1: The compound won't dissolve completely in 100% DMSO.
-
Problem: The compound may have very low solubility even in strong organic solvents, or the powder may be aggregated.
-
Troubleshooting Steps:
-
Mechanical Agitation: Vortex the solution vigorously.
-
Sonication: Use a sonicator bath to break up compound aggregates and enhance dissolution.
-
Gentle Warming: Warm the solution in a water bath at 37°C. Use caution, as heat can degrade some compounds.
-
Issue 2: The final formulation is cloudy or forms a suspension instead of a clear solution.
-
Problem: The compound has precipitated out of the vehicle, indicating that its solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in your formulation. A common starting point for a multi-component vehicle is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder as saline.
-
Particle Size Reduction: For oral administration, if the compound is in a suspension, reducing the particle size via techniques like nanomilling can improve the dissolution rate and bioavailability.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. If your compound has ionizable groups, slight adjustments to the vehicle's pH (using buffered saline) may improve solubility.
-
Prepare Freshly: Some formulations are not stable and should be prepared immediately before administration to prevent the compound from precipitating over time.
-
Experimental Protocols
Protocol 1: Preparation of a DMSO-Based Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 100 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.
-
Storage: Once fully dissolved, the stock solution should be clear. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation of a Vehicle for Intraperitoneal (IP) Injection
This protocol creates a final vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
Prepare Co-solvent Mixture: In a sterile conical tube, combine the required volumes of PEG300 and Tween 80. Vortex to mix thoroughly.
-
Add Compound Stock: Add the required volume of your concentrated this compound stock solution (from Protocol 1) to the PEG300/Tween 80 mixture. Vortex immediately and thoroughly until the solution is homogenous.
-
Final Dilution: Slowly add the sterile saline to the mixture while continuously vortexing. Adding the aqueous component last and slowly is crucial to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of precipitates before administration. This formulation should be prepared fresh before each experiment.
Visualizations
References
Methods for assessing and controlling the cytotoxicity of Integrin modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Integrin Modulator 1. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
This compound is designed to selectively target specific integrin subtypes, which can lead to cell-type-specific cytotoxicity. Integrins play a crucial role in cell adhesion, proliferation, and survival signaling.[1][2] By modulating integrin function, this compound can disrupt these processes and induce apoptosis in target cells. The cytotoxic effect is expected to be dose-dependent and more pronounced in cell lines with high expression of the target integrin.
Q2: Which cytotoxicity assays are recommended for use with this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism. Different assays measure different cellular parameters, which can change at different times after compound exposure.[3]
| Assay Type | Principle | Recommended Assays |
| Metabolic Activity | Measures the metabolic activity of viable cells. | MTT, MTS, WST-1, Resazurin |
| Membrane Integrity | Detects leakage of intracellular components from dead cells. | Lactate Dehydrogenase (LDH) Release |
| Cell Viability | Quantifies the number of living cells. | Trypan Blue Exclusion, Calcein-AM |
| Apoptosis | Measures markers of programmed cell death. | Caspase-Glo 3/7, Annexin V Staining |
| ATP Content | Measures ATP levels as an indicator of metabolically active cells. | Luminescent ATP Assays |
Q3: How can I control for off-target cytotoxicity?
Controlling for off-target effects is crucial for validating the specific mechanism of action of this compound.
-
Cell Line Panel Screening: Test the compound on a panel of cell lines with varying expression levels of the target integrin. Higher potency in target-positive cells suggests on-target activity.[3]
-
Rescue Experiments: If the downstream signaling pathway is known, attempt to "rescue" the cells from cytotoxicity by adding a downstream component of that pathway.[3]
-
Target Engagement Assays: Confirm that this compound engages its target at concentrations that correlate with the observed cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Problem: You observe significant well-to-well variability in your cytotoxicity assay, making it difficult to determine the IC50 value.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Optimize and standardize cell seeding density. |
| Pipetting Errors | Calibrate pipettes regularly. When adding the compound, aspirate and dispense slowly to avoid disturbing the cell monolayer. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media. |
| Compound Precipitation | High concentrations of the compound may precipitate in the culture medium, leading to inconsistent exposure. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower top concentration or a different solvent. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Problem: You observe conflicting results between different cytotoxicity assays (e.g., MTT assay shows high viability, while an LDH assay indicates significant cytotoxicity).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Different Mechanisms of Cell Death | MTT measures metabolic activity, which may decline at a different rate than the loss of membrane integrity measured by the LDH assay. Consider the kinetics of cell death induced by this compound. |
| Assay Interference | The compound may directly interfere with the assay chemistry. For example, a reducing agent could reduce the MTT reagent, leading to a false "viability" signal. Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference. |
| Timing of Assay | The optimal time point for measuring cytotoxicity can vary depending on the assay and the compound's mechanism of action. Perform a time-course experiment to determine the ideal endpoint for each assay. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway affected by this compound.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
Validation & Comparative
Cross-Validation of Integrin Modulator 1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the effects of Integrin Modulator 1, a potent and selective α4β1 integrin agonist, across various cell lines. Designed for researchers, scientists, and drug development professionals, this document objectively compares the modulator's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Abstract
This compound has emerged as a significant tool for studying α4β1 integrin-mediated cellular processes. This guide synthesizes available data on its efficacy and mechanism of action, with a primary focus on its effects on cell adhesion and intracellular signaling. While current research predominantly features the Jurkat E6.1 cell line, this document also explores the potential responsiveness of other cell lines based on their α4β1 integrin expression profiles, offering a framework for future comparative studies.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the known quantitative data for this compound and provides a comparative look at other molecules targeting integrins.
| Modulator | Target Integrin | Cell Line | Assay | Key Parameter | Value | Reference |
| This compound | α4β1 | Jurkat E6.1 | RGD-binding Inhibition | IC50 | 9.8 nM | [1] |
| This compound | α4β1 | Jurkat E6.1 | Cell Adhesion | EC50 | 12.9 nM | [1] |
| This compound | α4β1 | Jurkat E6.1 | Cell Adhesion | - | Significant increase at 2-10 µg/mL | [1] |
| This compound | α4β1 | Jurkat E6.1 | ERK1/2 Phosphorylation | - | Strong and significant increase at 1-100 nM | [1] |
| Compound 3a | α4β1 / α4β7 | RPMI-8866 | Cell Adhesion to MAdCAM-1 | EC50 | 31.8 nM | [2] |
| Compound 3b | α4β1 / α4β7 | RPMI-8866 | Cell Adhesion to MAdCAM-1 | EC50 | 32.1 nM | |
| Compound 12a | α4β1 | Jurkat E6.1 | Cell Adhesion to VCAM-1 | EC50 | 1.78 nM | |
| BIO1211 (Antagonist) | α4β1 | Jurkat E6.1 | Cell Adhesion to FN and VCAM-1 | IC50 | 5.5 nM and 4.6 nM |
Cross-Validation in Various Cell Lines
While extensive quantitative data for this compound is primarily available for the Jurkat E6.1 cell line, the expression of its target, α4β1 integrin, in other cell lines suggests a broader potential for its application. The following table outlines α4β1 integrin expression in various cancer cell lines, indicating their potential responsiveness to this compound.
| Cell Line | Cancer Type | α4β1 Integrin Expression Level | Potential Responsiveness to this compound |
| Jurkat E6.1 | T-cell leukemia | High | Demonstrated |
| K562 | Chronic Myelogenous Leukemia | Present | High |
| HL-60 | Promyelocytic Leukemia | Present | High |
| RPMI-8866 | B-cell Lymphoma | High | High |
| A2780 | Ovarian Cancer | Present | Moderate |
| B16-F10 | Melanoma | Medium to High | High |
| 4T1 | Breast Cancer | Medium to High | High |
| GL261 | Glioblastoma | Medium to High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.
Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on cell adhesion to an extracellular matrix protein.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin or VCAM-1)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension of interest
-
This compound
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by adding blocking buffer to each well and incubating for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Prepare a single-cell suspension of the desired cell line in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Seed the pre-incubated cells into the coated wells (e.g., 1 x 10^5 cells/well) and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Stain the adherent cells with Crystal Violet solution for 10 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding extraction buffer to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
Serum-free media
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 1 hour) at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: α4β1 Integrin Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for the Cell Adhesion Assay.
Caption: Experimental Workflow for ERK1/2 Phosphorylation Western Blot.
References
Comparison Guide: Establishing Appropriate Negative Controls for Integrin Modulator 1 Experiments
This guide provides a comprehensive comparison of negative controls for experiments involving Integrin Modulator 1 , a potent and selective α4β1 integrin agonist.[1] For researchers, scientists, and drug development professionals, the selection of appropriate negative controls is paramount for validating the specificity and mechanism of action of any experimental compound. This document outlines various control strategies, presents quantitative data comparisons, and provides detailed experimental protocols and visualizations to ensure robust and reliable results.
The Critical Role of Negative Controls
Negative controls are essential to minimize the effects of variables other than the one being tested.[2] In the context of an integrin agonist, their purpose is to confirm that the observed biological effects, such as increased cell adhesion or downstream signaling, are specifically due to the modulation of the α4β1 integrin by this compound and not a result of off-target effects, experimental artifacts, or the vehicle solution. The fundamental premise is that a negative control should not have a causal association with the outcome of interest but should share a similar bias structure with the primary experiment.[3][4]
Comparison of Recommended Negative Controls
The choice of a negative control depends on the specific experimental question being addressed. Below is a comparison of appropriate negative controls for experiments with this compound.
| Control Type | Purpose | Advantages | Disadvantages | Expected Outcome (vs. This compound) |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO) used to dissolve this compound. | Simple, essential baseline for any experiment. | Does not control for off-target effects of the compound's chemical structure. | No change in basal activity (e.g., cell adhesion, pERK levels). |
| Inactive Structural Analog | To ensure the observed activity is not due to non-specific interactions of the chemical scaffold. | Strong control for chemical structure-related artifacts. | May be difficult or expensive to synthesize or procure. | No change in basal activity. Demonstrates the specific pharmacophore is required. |
| α4β1 Integrin Antagonist | To confirm that the agonist's effect is mediated through the α4β1 integrin. | Provides direct evidence of on-target activity. | The antagonist itself may have other biological effects. | The effect of this compound is blocked or significantly reduced. |
| Specificity Control (Other Integrin Modulator) | To demonstrate the selectivity of this compound for α4β1 over other integrins (e.g., α5β1, αvβ3). | Assesses compound specificity, which is crucial for therapeutic development. | Requires well-characterized, specific modulators for other integrins. | A modulator for a different integrin should not produce the same effect in an α4β1-specific assay. |
| Genetic Control (Knockout/Knockdown Cells) | To provide definitive proof that the biological effect is dependent on the presence of the α4β1 integrin. | Considered the "gold standard" for target validation. | Generating and validating knockout/knockdown cell lines can be time-consuming and technically challenging.[2] | This compound will have no effect in cells lacking the α4β1 integrin. |
| Function-Blocking Antibody | To specifically block the α4β1 integrin and confirm its role in the observed effect. | Highly specific and readily available for many targets. | Can be expensive; potential for non-specific binding or steric hindrance issues. | The effect of this compound is blocked, similar to a small molecule antagonist. |
Quantitative Data Presentation
The following table summarizes hypothetical yet representative data from a cell adhesion assay designed to test the efficacy and specificity of this compound.
| Compound/Treatment | Target | Concentration | Assay | Result (% Adhesion vs. Vehicle) | EC50 / IC50 |
| This compound | α4β1 Agonist | 100 nM | Adhesion to VCAM-1 | 195% | EC50 = 12.9 nM |
| Vehicle (0.1% DMSO) | N/A | N/A | Adhesion to VCAM-1 | 100% (Baseline) | N/A |
| Inactive Analog | N/A | 1 µM | Adhesion to VCAM-1 | 102% | > 10 µM |
| Natalizumab | α4β1 Antagonist | 100 nM | Adhesion to VCAM-1 | 105% | IC50 ≈ 1-10 nM |
| This compound + Natalizumab | α4β1 Agonist + Antagonist | 100 nM each | Adhesion to VCAM-1 | 110% | N/A |
| Cilengitide | αvβ3/αvβ5 Antagonist | 1 µM | Adhesion to VCAM-1 | 189% | N/A for α4β1 |
| This compound (in ITGB1 KO cells) | α4β1 Agonist | 100 nM | Adhesion to VCAM-1 | 98% | N/A |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments.
This assay measures the ability of this compound to increase cell adhesion to an α4β1-specific ligand, VCAM-1.
-
Plate Coating : Coat 96-well plates with 5 µg/mL of recombinant human VCAM-1 overnight at 4°C.
-
Blocking : Wash plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation : Culture Jurkat E6.1 cells, which endogenously express α4β1 integrin. Harvest and resuspend cells in serum-free RPMI media at 1 x 10^6 cells/mL.
-
Treatment : Pre-incubate cells with this compound or the appropriate negative controls (e.g., vehicle, antagonist) for 30 minutes at 37°C.
-
Adhesion : Add 100 µL of the cell suspension to each well of the coated plate. Incubate for 1 hour at 37°C.
-
Washing : Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Quantification : Add a cell viability reagent (e.g., Calcein-AM) and quantify the remaining adherent cells by measuring fluorescence on a plate reader.
-
Analysis : Normalize the fluorescence readings to the vehicle control to determine the percentage of adhesion.
This assay detects the activation of downstream signaling pathways following integrin engagement. This compound has been shown to increase ERK1/2 phosphorylation.
-
Cell Culture and Starvation : Plate Jurkat E6.1 cells and serum-starve them for 4-6 hours prior to the experiment.
-
Treatment : Treat cells with this compound or negative controls for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Strip the membrane and re-probe for total ERK1/2 as a loading control. Quantify band intensity and express pERK levels relative to total ERK.
Mandatory Visualizations
Diagrams created using Graphviz clarify complex relationships and workflows.
Caption: α4β1 integrin agonist signaling pathway.
Caption: Workflow for a cell adhesion assay.
Caption: Decision tree for selecting negative controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interaction of Integrin Modulator 1 with the α4β1 Heterodimer: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Integrin Modulator 1 with other α4β1 integrin modulators, focusing on its binding characteristics and functional effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. While the precise binding site of this compound on the α4β1 heterodimer has not been definitively elucidated through crystallographic studies, this guide synthesizes available data to infer its likely interaction and compares its performance against other known modulators.
Executive Summary
This compound is a potent and selective agonist of the α4β1 integrin, a key receptor involved in cell adhesion and signaling. It demonstrates high affinity and efficacy in promoting cell adhesion and downstream signaling pathways. This guide presents a comparative analysis of this compound with other α4β1 modulators, highlighting its quantitative performance and providing detailed experimental protocols for the characterization of such compounds. The absence of a crystal structure for the α4β1 integrin necessitates a reliance on mutagenesis, computational modeling, and competitive binding assays to approximate the binding site.
Comparative Performance of α4β1 Integrin Modulators
The following table summarizes the quantitative data for this compound and other representative α4β1 integrin modulators. This data facilitates a direct comparison of their binding affinities and functional potencies.
| Modulator | Type | Target | IC50 (nM) | EC50 (nM) | Key Findings |
| This compound | Agonist | α4β1 | 9.8 (for RGD-binding)[1][2] | 12.9 (cell adhesion)[1][2] | Potent and selective agonist, increases ERK1/2 phosphorylation.[1] |
| BIO5192 | Inhibitor | α4β1 | 1.8 | - | A selective and potent inhibitor of α4β1. |
| Natalizumab | Antagonist | α4β1 | - | - | A monoclonal antibody that blocks the interaction of α4β1 with VCAM-1. |
| TR-14035 | Antagonist | α4β7/α4β1 | 87 (for α4β1) | - | A dual inhibitor of α4β7 and α4β1 integrins. |
| Firategrast | Antagonist | α4β1/α4β7 | - | - | An orally active antagonist of α4β1 and α4β7. |
Elucidating the Binding Site of this compound
The ligand-binding site of α4β1 integrin is located at the interface of the α4 and β1 subunits and recognizes the Leu-Asp-Val (LDV) sequence in fibronectin and the Ile-Asp-Ser (IDS) sequence in VCAM-1. While a definitive crystal structure of α4β1 with any small molecule, including this compound, is not yet available, studies on similar small molecule agonists and antagonists provide valuable insights.
Computational docking studies of other α4β1 agonists suggest that they bind in a crevice between the α4 and β1 subunits, overlapping with the binding site of natural ligands. Site-directed mutagenesis studies have identified critical residues for ligand binding within both the α4 and β1 subunits. For instance, residues 108-268 of the α4 subunit are implicated in binding to VCAM-1 and the CS-1 fragment of fibronectin, while Asp-130 in the β1 subunit is crucial for the binding of both ligands. It is highly probable that this compound, as an agonist, interacts with this well-established ligand-binding pocket to induce a conformational change that activates the integrin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and function of α4β1 integrin modulators.
Competitive Solid-Phase Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the purified integrin.
Materials:
-
Purified α4β1 integrin
-
Known ligand (e.g., VCAM-1 or fibronectin fragment CS-1)
-
Test compound (e.g., this compound)
-
96-well microtiter plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Assay buffer (e.g., Tris-buffered saline with divalent cations like MnCl2)
-
Labeled secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the known ligand overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand.
-
Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with assay buffer.
-
Add purified α4β1 integrin to the wells along with varying concentrations of the test compound. Incubate for 2-3 hours at room temperature.
-
Wash the wells to remove unbound integrin and test compound.
-
Add a primary antibody specific for the integrin and incubate for 1 hour.
-
Wash the wells and add the enzyme-labeled secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the integrin to its ligand.
Cell Adhesion Assay
This assay measures the ability of a modulator to enhance or inhibit cell adhesion to a substrate coated with an α4β1 ligand.
Materials:
-
Cells expressing α4β1 integrin (e.g., Jurkat cells)
-
Cell culture medium
-
Substrate-coated 96-well plates (e.g., with VCAM-1 or fibronectin)
-
Test compound
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Label the cells with a fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the labeled cells with various concentrations of the test compound for 30-60 minutes.
-
Add the cell suspension to the ligand-coated wells of the 96-well plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The EC50 (for agonists) or IC50 (for antagonists) is determined by plotting the fluorescence intensity against the compound concentration.
Flow Cytometry-Based Ligand Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand or antibody to cells expressing the integrin.
Materials:
-
Cells expressing α4β1 integrin
-
Fluorescently labeled ligand (e.g., FITC-conjugated VCAM-1) or a conformation-specific antibody (e.g., HUTS-21)
-
Test compound
-
FACS buffer (e.g., PBS with BSA and sodium azide)
-
Flow cytometer
Protocol:
-
Resuspend the cells in FACS buffer.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Add the fluorescently labeled ligand or antibody and incubate on ice, protected from light.
-
Wash the cells with FACS buffer to remove unbound fluorescent probe.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity.
-
The effect of the test compound on ligand/antibody binding is determined by the change in fluorescence intensity.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in characterizing this compound, the following diagrams illustrate a typical experimental workflow and the α4β1 signaling pathway.
Experimental workflow for characterizing an integrin modulator.
α4β1 integrin signaling pathway modulated by an agonist.
References
A Comparative Guide to Integrin Modulation: Agonistic Properties of Integrin Modulator 1 Versus Known Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the agonistic properties of Integrin modulator 1 against established integrin antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive evaluation.
Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell adhesion, signaling, and migration. Their modulation, through either agonism or antagonism, represents a significant therapeutic strategy for various diseases, including autoimmune disorders and cancer. This guide focuses on this compound, a potent and selective α4β1 integrin agonist, and contrasts its functional effects with those of well-characterized α4β1 integrin antagonists.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy of this compound as an agonist and the inhibitory potency of various α4β1 integrin antagonists.
Table 1: In Vitro Efficacy and Potency of this compound (Agonist)
| Compound | Target | Assay | Parameter | Value (nM) | Cell Line |
| This compound | α4β1 Integrin | RGD-binding Inhibition | IC50 | 9.8[1] | - |
| This compound | α4β1 Integrin | Cell Adhesion | EC50 | 12.9[1] | Jurkat E6.1 |
Table 2: In Vitro Potency of Known α4β1 Integrin Antagonists
| Compound | Target | Assay | Parameter | Value (nM) | Cell Line |
| BIO5192 | α4β1 Integrin | Ligand Binding | IC50 | 1.8[2] | - |
| BIO-1211 | α4β1 Integrin | Ligand Binding | IC50 | 4[2] | - |
| α4β1 antagonist-1 | α4β1 Integrin | - | IC50 | 15[2] | - |
| TR-14035 | α4β1 Integrin | - | IC50 | 87 | - |
| Firategrast (SB 683699) | α4β1/α4β7 Integrin | sVCAM-1 Binding | IC50 | 198 | G2 ALL cells |
| Natalizumab | α4β1 Integrin | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Adhesion Assay
This assay quantifies the ability of integrin modulators to either promote (agonists) or inhibit (antagonists) cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well microplate
-
Coating solution: Fibronectin or VCAM-1 (10 µg/mL in PBS)
-
Blocking buffer: 1% BSA in PBS
-
Cell suspension: Jurkat E6.1 cells (or other suitable cell line expressing α4β1 integrin) at a concentration of 1 x 10^6 cells/mL in serum-free media.
-
Test compounds: this compound and antagonists at various concentrations.
-
Calcein-AM fluorescent dye
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of coating solution overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of PBS to remove unbound protein.
-
Blocking: Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
Cell Staining: Incubate the cell suspension with Calcein-AM for 30 minutes at 37°C.
-
Compound Treatment:
-
For Agonist (this compound): Add increasing concentrations of this compound to the stained cell suspension and incubate for 30 minutes.
-
For Antagonists: Pre-incubate the coated and blocked wells with increasing concentrations of the antagonist for 30 minutes.
-
-
Cell Seeding: Add 100 µL of the treated cell suspension (for agonist) or untreated cell suspension (for antagonist testing) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of cell adhesion relative to the positive control (cells without any modulator) for antagonists or relative to the negative control (uncoated wells) for agonists. Determine EC50 (for agonists) or IC50 (for antagonists) values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream signaling molecule ERK1/2, a key event in integrin-mediated signal transduction.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Seed Jurkat E6.1 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment:
-
For Agonist (this compound): Treat the cells with increasing concentrations of this compound for 1 hour.
-
For Antagonists: Pre-treat the cells with increasing concentrations of the antagonist for 30 minutes before stimulating with a known α4β1 ligand (e.g., fibronectin).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to determine the total ERK1/2 levels for normalization.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK1/2 to t-ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by integrin agonists and inhibited by antagonists, as well as the workflows of the key experimental assays.
Caption: Integrin Agonist Signaling Pathway.
Caption: Integrin Antagonist Mechanism of Action.
Caption: Cell Adhesion Assay Workflow.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Integrin Modulator 1
For Research Use Only. Not for medical applications.
This document provides crucial safety and logistical guidance for handling Integrin modulator 1. While the manufacturer's Safety Data Sheet (SDS) classifies this compound as non-hazardous, it is imperative for all laboratory personnel to adhere to a precautionary principle, treating all research chemicals with a high degree of care to ensure personal and environmental safety.[1] This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. For a research compound with an evolving safety profile, a robust PPE ensemble is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Storage | ANSI Z87.1-compliant safety glasses.[2] | Nitrile gloves. | Standard laboratory coat. | Not generally required if handled in a ventilated enclosure. |
| Weighing of Powders | Chemical splash goggles and face shield.[3] | Double nitrile gloves.[3] | Disposable gown with tight-fitting cuffs over a lab coat.[3] | NIOSH-approved respirator (e.g., N95) is recommended, especially if not handled in a containment hood. |
| Preparation of Solutions | Chemical splash goggles and face shield. | Double nitrile gloves; consider a flexible laminate glove as an inner layer for chemicals of unknown toxicity. | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty, chemically resistant outer gloves over an inner pair of nitrile gloves. | Chemical-resistant suit or apron. | A respirator with appropriate cartridges may be necessary depending on the spill size and volatility. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to ensure safety and regulatory compliance.
Experimental Protocol for Safe Handling:
-
Preparation and Designated Area:
-
Before handling, designate a specific work area, such as a chemical fume hood or a glove box, to minimize contamination.
-
Ensure that an emergency plan is in place and that safety equipment, including a safety shower, eyewash station, and appropriate spill cleanup materials, is readily accessible.
-
-
Weighing and Transferring:
-
All manipulations of solid this compound that could generate dust must be performed within a ventilated enclosure (e.g., a powder-containment hood).
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation.
-
-
Solution Preparation:
-
Conduct all solution preparations within a certified chemical fume hood to prevent inhalation of vapors.
-
Add the compound to the solvent slowly and carefully to avoid splashing.
-
-
Decontamination:
-
Following each procedure, thoroughly decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Properly remove and dispose of all PPE as contaminated waste.
-
Disposal Plan:
-
Waste Segregation: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the substance and any contaminated packaging in strict accordance with all applicable federal, state, and local regulations. Do not dispose of the material down the drain or into water courses.
-
Unused Product: Unused investigational agents should typically be destroyed at the clinical site according to institutional procedures and not returned to the supplier.
Emergency First Aid Measures
In the event of an exposure, immediate action is critical. The following first aid measures are recommended based on the supplier's SDS.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
